N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic molecule characterized by a fused [1,2,4]triazolo[4,3-b]pyridazine core, a thioether-linked acetamide group, and aromatic substituents. Key structural features include:
- Benzo[d][1,3]dioxol-5-ylmethyl group: A methylenedioxy-substituted benzyl moiety, known for enhancing lipophilicity and metabolic stability in drug design .
- 3-Methoxyphenyl substituent: An electron-donating group that may influence electronic properties and target binding .
- Thioacetamide linkage: A sulfur-containing bridge that enhances conformational flexibility and redox activity .
This compound’s structural complexity positions it within a broader class of triazole- and pyridazine-based derivatives, which are studied for their diverse pharmacological and material science applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-29-16-4-2-3-15(10-16)17-6-8-20-24-25-22(27(20)26-17)32-12-21(28)23-11-14-5-7-18-19(9-14)31-13-30-18/h2-10H,11-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDYZNMUTNCZKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC5=C(C=C4)OCO5)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety and a triazolo[4,3-b]pyridazin-3-yl group linked via a thioacetamide functional group. This unique structure may contribute to its diverse biological effects.
1. Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazoles have shown promising antiproliferative activity against various cancer cell lines. In particular:
- Mechanism of Action : Triazole derivatives often induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that this compound may similarly activate apoptotic pathways .
2. Antimicrobial Activity
Compounds containing the benzo[d][1,3]dioxole scaffold have been evaluated for their antibacterial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacillus subtilis | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas fluorescens | 20 | 8 µg/mL |
These results indicate that the compound may possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
3. Modulation of ABC Transporters
The compound has been identified as a potential modulator of ATP-Binding Cassette (ABC) transporters. These transporters play crucial roles in drug absorption and resistance mechanisms in cancer cells. By inhibiting or enhancing the activity of these transporters, the compound could potentially improve the efficacy of chemotherapeutic agents used in treating cystic fibrosis and other diseases .
Case Study 1: Antiproliferative Effects
In a study examining the antiproliferative effects of related compounds on HeLa and A549 cell lines, it was found that certain derivatives exhibited IC50 values ranging from 30 to 50 nM. These findings suggest that modifications to the structure can significantly enhance biological activity against cancer cells .
Case Study 2: Antibacterial Efficacy
In another investigation focused on antibacterial activity, derivatives similar to this compound were tested against multiple strains. The results demonstrated effective inhibition at low concentrations, indicating potential for development as an antimicrobial agent .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features exhibit antitumor effects . The following points summarize the findings related to the anticancer potential of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide:
-
Mechanism of Action : Similar compounds have been shown to induce apoptosis in cancer cells through various mechanisms including:
- Inhibition of cell proliferation.
- Modulation of mitochondrial pathways involved in apoptosis.
- Interaction with key regulatory proteins in the apoptosis pathway such as Bcl-2 and caspases.
- IC50 Values : Preliminary studies have reported IC50 values for related compounds ranging from 1.54 µM to 4.52 µM against multiple cancer cell lines (e.g., HepG2, HCT116, MCF7), indicating strong cytotoxic activity compared to standard chemotherapeutics like doxorubicin.
| Compound | Cell Line | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|---|
| 1 | HepG2 | 2.38 | Lower than 7.46 |
| 2 | HCT116 | 1.54 | Lower than 8.29 |
| 3 | MCF7 | 4.52 | Comparable to 4.56 |
Other Biological Activities
Beyond anticancer properties, the compound may exhibit:
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation markers.
- Antioxidant Activity : The ability to scavenge free radicals has been noted in various studies.
Synthesis and Evaluation
A comprehensive study synthesized several derivatives of the benzodioxole moiety and evaluated their biological activity against various cancer cell lines. The findings highlighted that modifications to the amide group significantly influenced biological efficacy.
Mechanistic Insights
Further investigations revealed that certain derivatives could activate apoptotic pathways through:
- Activation of caspases.
- Alterations in Bcl-2 family protein expressions.
In Vivo Studies
In vivo studies are necessary to validate the anticancer efficacy observed in vitro. These studies could involve animal models to assess tumor growth inhibition and overall survival rates upon treatment with the compound.
Comparison with Similar Compounds
Core Modifications
Compounds with fused triazole cores but differing heterocyclic systems exhibit distinct properties:
Key Observations :
Substituent Effects
- Methoxy vs. Hydroxyl Groups: The 3-methoxyphenyl group in the target compound provides electron-donating effects, stabilizing charge-transfer interactions. In contrast, hydroxyl groups (e.g., in phenolic analogues) may introduce hydrogen bonding but reduce metabolic stability due to susceptibility to glucuronidation .
- Thioether vs.
Electronic and Geometric Considerations
- Isoelectronicity vs. Isovalency: While the target compound shares electronic similarities with benzothiazole derivatives (), differences in geometric structure (e.g., fused vs. non-fused rings) significantly impact properties like solubility and bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
